molecular formula C7H7BrClNO B14164972 4-Bromo-2-(chloromethyl)-6-methoxypyridine CAS No. 1060815-50-0

4-Bromo-2-(chloromethyl)-6-methoxypyridine

Cat. No.: B14164972
CAS No.: 1060815-50-0
M. Wt: 236.49 g/mol
InChI Key: HTLSBOGKCGCGPM-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-6-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chloromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-6-methoxypyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 2-(chloromethyl)-6-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-2-(chloromethyl)-6-methoxypyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 4-Bromo-2-(chloromethyl)-1-methoxybenzene
  • 4-Bromo-2-(chloromethyl)-1-(3-methyl-1-hexyn-1-yl)benzene
  • 4-Bromo-2,5-dimethoxyamphetamine

Comparison: Compared to these similar compounds, 4-Bromo-2-(chloromethyl)-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized molecules and materials .

Properties

CAS No.

1060815-50-0

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-6-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,4H2,1H3

InChI Key

HTLSBOGKCGCGPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CCl)Br

Origin of Product

United States

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